molecular formula C16H40N4Sn B086698 Tetrakis(diethylamido)tin(IV) CAS No. 1066-78-0

Tetrakis(diethylamido)tin(IV)

Cat. No. B086698
CAS RN: 1066-78-0
M. Wt: 407.2 g/mol
InChI Key: IFVSPCQTOMZHOP-UHFFFAOYSA-N
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Description

Tetrakis(diethylamido)tin(IV) is a volatile compound with four exchangeable ligands . It is widely used as a precursor to produce metal oxide thin films by the chemical vapor deposition method .


Synthesis Analysis

Tetrakis(diethylamido)tin(IV) can be used as a precursor to synthesize mesoporous tin silicate xerogels via non-hydrolytic templated sol–gel synthesis . These xerogels are potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction .


Molecular Structure Analysis

The molecular structure of Tetrakis(diethylamido)tin(IV) is represented by the linear formula: [(C2H5)2N]4Sn . It has a molecular weight of 407.23 .


Chemical Reactions Analysis

Tetrakis(diethylamido)tin(IV) is used to produce metal oxide thin films on the surface of carbon electrode materials .


Physical And Chemical Properties Analysis

Tetrakis(diethylamido)tin(IV) is a yellow to brown liquid . It has a boiling point of 110 °C/0.5 mmHg and a density of 1.125 g/mL at 25 °C . The refractive index n20/D is 1.49 (lit.) .

Safety and Hazards

Tetrakis(diethylamido)tin(IV) is classified as a dangerous substance. It is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .

Future Directions

Tetrakis(diethylamido)tin(IV) is generally immediately available in most volumes . High purity, submicron and nanopowder forms may be considered . It is expected to continue to be used in applications such as the production of metal oxide thin films .

properties

IUPAC Name

N-ethyl-N-[tris(diethylamino)stannyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H10N.Sn/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSPCQTOMZHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Sn](N(CC)CC)(N(CC)CC)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40N4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586837
Record name N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(diethylamino)tin

CAS RN

1066-78-0
Record name N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(diethylamido)tin(IV)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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